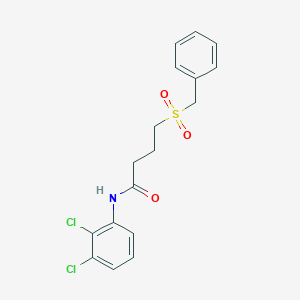
4-(benzylsulfonyl)-N-(2,3-dichlorophenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(benzylsulfonyl)-N-(2,3-dichlorophenyl)butanamide” is a complex organic compound. It contains a benzylsulfonyl group, a 2,3-dichlorophenyl group, and a butanamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
While the exact synthesis process for this compound is not available, it might involve the reaction of a suitable benzylsulfonyl compound with a 2,3-dichlorophenyl butanamide. The synthesis could potentially involve electrophilic aromatic substitution or nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzylsulfonyl, 2,3-dichlorophenyl, and butanamide groups. The benzylsulfonyl group would likely contribute to the overall polarity of the molecule, while the dichlorophenyl group could potentially participate in π-π interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzylsulfonyl group could potentially be replaced by other groups through nucleophilic substitution reactions. Additionally, the compound could potentially undergo reactions at the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the benzylsulfonyl and dichlorophenyl groups could potentially increase the compound’s polarity, which could in turn affect its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Agrochemical Industry
4-(Benzylsulfonyl)-N-(2,3-dichlorophenyl)butanamide: and its derivatives have been utilized in the agrochemical industry. The trifluoromethylpyridine (TFMP) moiety, which is structurally similar, is commonly incorporated into compounds for crop protection. These derivatives help protect crops from pests and have been a key structural motif in active agrochemical ingredients .
Pharmaceutical Development
In the pharmaceutical sector, compounds with the TFMP structure, which shares similarities with N-(2,3-dichlorophenyl)-4-phenylmethanesulfonylbutanamide , are used in the development of various drugs. They have been part of several pharmaceutical products that have received market approval, and many candidates are currently undergoing clinical trials .
Electrophilic Aromatic Substitution Reactions
The compound is likely involved in electrophilic aromatic substitution reactions, which are fundamental in organic synthesis. These reactions are crucial for constructing complex molecules and are widely used in the synthesis of various chemical products .
Synthesis of Fluorinated Compounds
N-(2,3-dichlorophenyl)-4-phenylmethanesulfonylbutanamide: may be used in the synthesis of fluorinated organic chemicals, which are increasingly important due to their unique effects on the biological activities and physical properties of compounds .
Nonlinear Optical (NLO) Properties
Density functional theory (DFT) studies suggest that similar compounds exhibit significant nonlinear optical (NLO) properties, which are valuable for developing NLO devices like second harmonic generators, frequency converters, and electro-optical modulators .
Biological Applications
Sulfonamides, which include the SO2NH moiety present in N-(2,3-dichlorophenyl)-4-phenylmethanesulfonylbutanamide , are known for their extensive use in medicinal chemistry. They serve as antibacterial, protease inhibitors, diuretics, anti-tumor agents, and hypoglycemic drugs .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-benzylsulfonyl-N-(2,3-dichlorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3S/c18-14-8-4-9-15(17(14)19)20-16(21)10-5-11-24(22,23)12-13-6-2-1-3-7-13/h1-4,6-9H,5,10-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMUYQYSQAXDND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzylsulfonyl)-N-(2,3-dichlorophenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


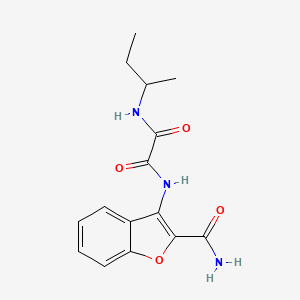


![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2949491.png)
![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2949492.png)


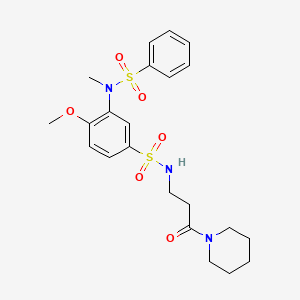
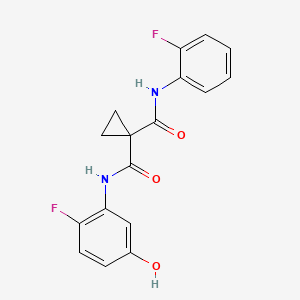
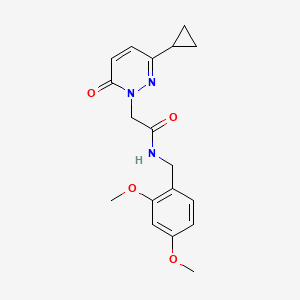
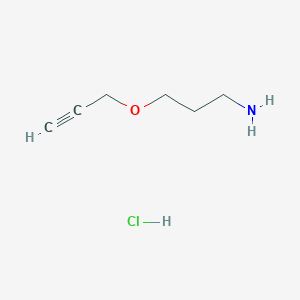
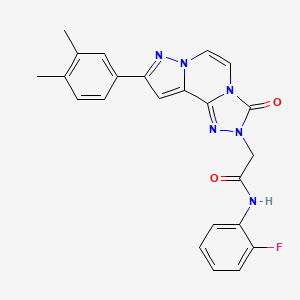
![6-(2-chlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2949502.png)